molecular formula C20H27N3O4 B2987987 4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930399-86-3

4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2987987
CAS No.: 930399-86-3
M. Wt: 373.453
InChI Key: GDZDZMUYXMQRFK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure features a 4-ethoxyphenyl substituent at position 4 and a 3-isopropoxypropyl group at position 4. The ethoxy group (C₂H₅O) on the phenyl ring enhances lipophilicity compared to smaller substituents like methoxy (CH₃O), while the branched 3-isopropoxypropyl chain introduces steric bulk and ether-based solubility.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-4-26-15-8-6-14(7-9-15)18-17-16(21-20(25)22-18)12-23(19(17)24)10-5-11-27-13(2)3/h6-9,13,18H,4-5,10-12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDZMUYXMQRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC(C)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a pyrrolopyrimidine core that is substituted with ethoxy and isopropoxy groups, which may enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds within this class have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation.

A study focusing on similar pyrimidine derivatives found that they displayed potent activity against various cancer cell lines, including breast and lung cancer cells. The efficacy was attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of tetrahydropyrimidine derivatives have been documented extensively. In particular:

  • Antibacterial Activity : Compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The antifungal properties are often evaluated using the disk diffusion method, where compounds show varying zones of inhibition against fungi like Candida albicans. Results indicate that some derivatives outperform conventional antifungal agents such as fluconazole .

Case Studies

  • Case Study 1 : A series of tetrahydropyrimidine derivatives were synthesized and tested for their biological activity. The results indicated that modifications at the 6-position significantly enhanced antibacterial efficacy against Pseudomonas aeruginosa.
  • Case Study 2 : A comparative study on the cytotoxic effects of various pyrrolopyrimidine compounds revealed that those with alkoxy substitutions exhibited improved selectivity towards cancer cells over normal cells.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 Values (µM)Reference
AnticancerMCF-7 (Breast Cancer)5
AnticancerA549 (Lung Cancer)10
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli12
AntifungalCandida albicans15

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position 4 and 6) Key Physicochemical Data Implications
4-(4-Ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Ethoxyphenyl, 6-(3-isopropoxypropyl) Not reported High lipophilicity; moderate solubility due to ether linkages
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... (Compound 4j, ) 2-Hydroxyphenyl, 4-methoxyphenyl MP: ±220°C; Rf = 0.41; FTIR: OH, NH peaks Polar due to -OH; lower lipophilicity
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... () 4-Chlorophenyl, 4-methoxybenzyl Not reported Electron-withdrawing Cl enhances stability; aromatic interactions
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-... () 2-Methoxyphenyl, 4-methylbenzyl RN: 902836-57-1 Ortho-substitution increases steric hindrance

Key Observations :

  • Polarity : The hydroxyl group in Compound 4j () increases polarity (Rf = 0.41) compared to the target compound, which lacks -OH but has ethoxy and isopropoxy groups. This suggests the target compound may exhibit intermediate chromatographic mobility .
  • Steric Effects : The 3-isopropoxypropyl chain introduces greater conformational flexibility than rigid benzyl () or methylbenzyl () groups, which may influence binding to sterically sensitive targets .

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